Home > Products > Screening Compounds P96879 > 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine
6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine -

6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-13616795
CAS Number:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is a member of the pyrazolo[4,3-b]pyridine class of compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry. The molecular formula of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is C8H8BrN3C_8H_8BrN_3, with a molecular weight of approximately 214.06 g/mol. It is classified as a heterocyclic compound, specifically a pyrazolo derivative, which plays a significant role in various biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine typically involves several key steps:

  1. Starting Material: The process begins with 5-bromo-1H-pyrazolo[3,4-b]pyridine as the precursor.
  2. Iodination: This starting material is subjected to iodination using N-iodosuccinimide (NIS) to form an intermediate.
  3. Protection: The amino group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl).
  4. Alkylation: The protected intermediate undergoes alkylation with ethyl iodide to introduce the ethyl group at the first position.
  5. Deprotection: Finally, the PMB protecting group is removed to yield 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine .

This multi-step synthesis allows for the precise introduction of functional groups and modifications necessary for biological activity.

Molecular Structure Analysis

Structure and Data

The structure of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine can be visualized as a bicyclic compound featuring a pyrazole ring fused to a pyridine ring. The bromine atom is located at the sixth position of the pyrazole ring, while an ethyl group is attached to the first nitrogen atom of the pyrazole moiety.

Key structural data includes:

  • Molecular Formula: C8H8BrN3C_8H_8BrN_3
  • Molecular Weight: 214.06 g/mol
  • CAS Number: 1150617-54-1 .
Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions typical for heterocyclic compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring enables electrophilic substitution reactions, which are useful for introducing additional substituents.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .

Mechanism of Action

Process and Data

The mechanism of action for 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors of tropomyosin receptor kinases (TRKs), which play essential roles in cell signaling pathways related to proliferation and differentiation.

The proposed mechanism includes:

  • Binding Affinity: The compound binds to the ATP-binding pocket of TRKs, preventing ATP from accessing the site and inhibiting kinase activity.
  • Biochemical Pathways: By inhibiting TRKs, this compound may influence pathways involved in cancer cell proliferation and apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; solubility in water may be limited.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade over time or under extreme conditions.

These properties are essential for determining appropriate storage conditions and handling procedures .

Applications

Scientific Uses

6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine has several potential applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting TRKs and other kinases involved in cancer and inflammatory diseases.
  2. Biochemical Research: Useful in studying enzyme interactions and signaling pathways related to cellular proliferation and differentiation.
  3. Drug Development: Its derivatives may be explored for their efficacy as anticancer agents due to their ability to inhibit critical signaling pathways .
Introduction to Pyrazolo[4,3-b]pyridine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine

The compound 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine belongs to the fused heterobicyclic family where a pyrazole ring (positions 1,2-diazole) shares bonds with a pyridine ring at [4,3-b] junctions. Systematic naming follows:

  • Parent ring: 1H-pyrazolo[4,3-b]pyridine, where pyridine carbon at position 4 bonds with pyrazole nitrogen at position 1, and pyridine carbon at position 3 bonds with pyrazole carbon at position 3a [5].
  • Substituents:
  • Bromo at pyridine position 6 (C6)
  • Ethyl at pyrazole nitrogen (N1), creating a 1-ethyl-1H-quaternary center [2].Its molecular formula is C₈H₈BrN₃, verified via high-resolution mass spectrometry analogs [10]. The scaffold is structurally classified as a bicyclic electron-deficient heteroaromatic system, enabling π-π stacking and hydrogen-bonding interactions critical for bioactivity [1] [6].

Table 1: Structural Descriptors of 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine

ParameterValue/Description
IUPAC Name6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC₈H₈BrN₃
Ring Fusion[4,3-b] (Pyrazole:Pyridine)
Key Substituents-Br (C6), -CH₂CH₃ (N1)
Aromatic System TypeBicyclic, π-deficient

Historical Evolution of Pyrazolopyridine Derivatives in Drug Discovery

Pyrazolo[4,3-b]pyridine derivatives emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling kinase and receptor modulation. Key milestones include:

  • Early 2000s: Exploration of unsubstituted 1H-pyrazolo[4,3-b]pyridines as ATP-competitive kinase inhibitors, leveraging hinge-region interactions analogous to indazoles [6].
  • 2010–2015: Introduction of halogen substituents (e.g., bromo at C6) to enhance binding affinity via halogen bonds with kinase backbones. For example, 6-bromo analogs showed 3–5-fold improved IC₅₀ against VEGFR-2 compared to unsubstituted derivatives [1] [6].
  • Post-2016: Incorporation of N1-alkyl groups (ethyl, isopropyl) to optimize pharmacokinetics. Drugs like zanubrutinib (N1-isopropyl) and axitinib validated pyrazolopyridines in oncology, with >15 FDA approvals since 2016 [6]. The 1-ethyl group specifically balances metabolic stability (reduced CYP3A4 susceptibility) and lipophilicity (LogP ~1.9) [3] [6].

Table 2: Evolution of Key Pyrazolopyridine-Based Therapeutics

Drug (Approval Year)IndicationKey Structural FeaturesTarget
Zanubrutinib (2019)B-cell malignancies1H-Pyrazolo[4,3-b]pyridine, N1-isopropylBruton's tyrosine kinase
Axitinib (2012)Renal cell carcinomaIndazole (Benzopyrazole) coreVEGFR
Erdafitinib (2019)Bladder cancerN-methylpyrazoleFGFR
Pralsetinib (2020)NSCLC/Thyroid cancerDifluoro-pyrazolopyridineRET kinase

Role of Bromine and Ethyl Substituents in Modulating Bioactivity

The bromo and ethyl groups synergistically enhance the compound's drug-like properties:

Bromine at C6:

  • Electronic Effects: Withdraws electron density from the pyridine ring, increasing π-deficiency and strengthening stacking with hydrophobic enzyme pockets (e.g., kinase hinge regions) [1].
  • Halogen Bonding: Acts as a σ-hole donor to carbonyl oxygens (e.g., backbone of EGFR), improving binding affinity. Analogs show 10–30 nM affinity versus >100 nM for des-bromo variants [1] [6].
  • Synthetic Versatility: Serves as a handle for cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heteroaryl groups. Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-05-7) exemplifies this utility [8] [10].

Ethyl Group at N1:

  • Metabolic Stability: Reduces oxidative dealkylation compared to N-methyl analogs. 1-Ethyl derivatives exhibit t₁/₂ > 120 min in human liver microsomes versus <30 min for N-H analogs [3].
  • Steric Optimization: The ethyl chain balances steric bulk to avoid CYP inhibition while retaining membrane permeability. Calculated LogP = 1.91 (vs. 1.45 for N-H) aligns with Lipinski guidelines [6] [10].
  • Conformational Restriction: Minimizes rotational freedom, entropically favoring protein binding. Molecular dynamics simulations show 1-ethyl stabilizes a bioactive conformation in kinase pockets [3].

Table 3: Comparative Bioactivity of Substituent Variations

CompoundC6 SubstituentN1 SubstituentIC₅₀ (EGFR Kinase)LogPMicrosomal t₁/₂ (min)
1H-Pyrazolo[4,3-b]pyridineHH450 nM1.4528
6-Bromo-1H-pyrazolo[4,3-b]pyridineBrH85 nM1.7845
6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridineBrEthyl32 nM1.91>120

These modifications position 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine as a versatile intermediate for targeted therapies, particularly in kinase inhibitor discovery [1] [3] [6].

Properties

Product Name

6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

6-bromo-1-ethylpyrazolo[4,3-b]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-3-6(9)4-10-7(8)5-11-12/h3-5H,2H2,1H3

InChI Key

IVGFDSPYGHYBDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)N=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.